molecular formula C23H25NO2 B5330726 N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide

N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide

Katalognummer B5330726
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: INBRIWJLYGLCAS-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is commonly known as BPCA and is a member of the acrylamide family of compounds.

Wirkmechanismus

The mechanism of action of BPCA is not fully understood, but it is believed to act on the endocannabinoid system. BPCA has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, BPCA increases the levels of endocannabinoids in the body, which can lead to anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
BPCA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. BPCA has also been shown to improve cognitive function and motor skills in animal models of Parkinson's disease. Additionally, BPCA has been shown to have analgesic effects in animal models of pain.

Vorteile Und Einschränkungen Für Laborexperimente

BPCA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BPCA is also relatively inexpensive compared to other compounds with similar properties. However, BPCA has some limitations for use in lab experiments. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. BPCA also has a short half-life, which can make it challenging to maintain consistent levels of the compound in experimental systems.

Zukünftige Richtungen

There are several future directions for research on BPCA. One area of research is the development of more potent and selective FAAH inhibitors. Another area of research is the investigation of BPCA's potential as a treatment for other diseases, such as epilepsy and anxiety disorders. Additionally, the development of novel drug delivery systems for BPCA could improve its efficacy and reduce its potential side effects. Overall, BPCA has significant potential for use in medicinal chemistry, and further research is needed to fully understand its properties and applications.

Synthesemethoden

The synthesis of BPCA involves the reaction of bicyclo[2.2.1]hept-2-ene with 4-methoxybenzaldehyde and phenylacrylic acid. The reaction is catalyzed by a palladium catalyst and occurs in the presence of a base. The resulting product is then purified through column chromatography to yield pure BPCA. The synthesis of BPCA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Wissenschaftliche Forschungsanwendungen

BPCA has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. BPCA has also been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.

Eigenschaften

IUPAC Name

(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-26-20-11-8-16(9-12-20)14-21(18-5-3-2-4-6-18)23(25)24-22-15-17-7-10-19(22)13-17/h2-6,8-9,11-12,14,17,19,22H,7,10,13,15H2,1H3,(H,24,25)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBRIWJLYGLCAS-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.